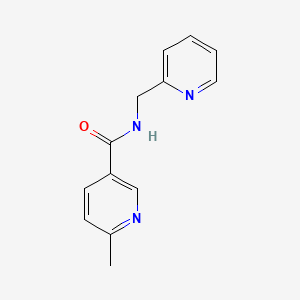![molecular formula C15H15N3O B7537625 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide, also known as CDMB, is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide is not fully understood. However, it has been proposed that 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide may inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This inhibition may lead to changes in the expression of genes that are involved in cell growth and division, leading to the anti-tumor effects of 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide.
Biochemical and Physiological Effects:
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune function. It has also been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide. One area of research is the development of more efficient synthesis methods for 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide. Another area of research is the investigation of the potential use of 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide in the treatment of viral infections, such as HIV and hepatitis C. Additionally, further studies are needed to fully understand the mechanism of action of 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide and its potential use in the treatment of cancer.
Méthodes De Synthèse
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-cyanobenzoyl chloride with 2-amino-1,5-dimethylpyrrole in the presence of a base. The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 4-cyanobenzoyl chloride with 2-amino-1,5-dimethylpyrrole in the presence of a palladium catalyst or the reaction of 4-cyanobenzoyl chloride with 2-amino-1,5-dimethylpyrrole in the presence of a copper catalyst.
Applications De Recherche Scientifique
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been extensively studied for its potential use in the treatment of cancer and viral infections. 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide has also been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the development of cancer.
Propriétés
IUPAC Name |
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-3-8-14(18(11)2)10-17-15(19)13-6-4-12(9-16)5-7-13/h3-8H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTYEQSKZZLIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)

![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)


![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
![5-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7537617.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)
